molecular formula C12H20Cl2N2 B1492952 N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride CAS No. 1609396-53-3

N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride

Cat. No. B1492952
CAS RN: 1609396-53-3
M. Wt: 263.2 g/mol
InChI Key: JEZIXDPNXFLFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1609396-53-3 . It has a molecular weight of 263.21 . The IUPAC name for this compound is N-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2.2ClH/c1-13-8-12-7-10-5-3-4-6-11(10)9-14(12)2;;/h3-6,12-13H,7-9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 263.21 . .

Scientific Research Applications

Role in Dopaminergic Neurotoxin Formation

N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride may be involved in the formation of dopaminergic neurotoxins. Studies have shown that N-methylation of 1,2,3,4-tetrahydroisoquinoline (TIQ) present in the human brain by N-methyltransferase leads to the formation of N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), an intermediate in the biosynthesis of the potent neurotoxin N-methylisoquinolinium ion. This ion is implicated in the metabolism of dopamine and may contribute to the pathogenesis of neurodegenerative diseases like Parkinson's disease (Naoi et al., 1989) (Naoi et al., 1994).

Physiological and Pathological Effects

This compound also demonstrates a variety of physiological and pathological effects. Studies have revealed its involvement in blood pressure regulation and respiratory stimulation. Specifically, some tetrahydroisoquinolines, including N-methyl tetrahydroisoquinoline, exhibit pressor and depressor activities, affecting blood pressure, pulse rate, and smooth muscle. Interestingly, N-methyl tetrahydroisoquinoline can block the action of epinephrine on the sympathetic motor ends, indicating a specific interaction with autonomic nervous system receptors (Fassett & Hjort, 1938).

Interaction with Dopamine Systems

The compound's interaction with dopamine systems is particularly notable. It is structurally similar to known dopaminergic neurotoxins and exhibits agonistic properties to dopamine, affecting renal artery dilation, indicating its potential role in modulating dopaminergic pathways (Jacob et al., 1981). Furthermore, it serves as an antagonist for dopamine D-1 receptors, suggesting a complex interaction with the dopaminergic system and potential implications for diseases related to dopamine dysfunction, such as Parkinson's disease (Riggs et al., 1987).

Potential for Neuroprotective Effects

There's evidence to suggest potential neuroprotective effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline, closely related to this compound, has shown protective effects against dopaminergic neurotoxins in cultured rat mesencephalic neurons. This raises the possibility of its use as a lead compound in developing new treatments for neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for detailed safety and handling information.

properties

IUPAC Name

N-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-13-8-12-7-10-5-3-4-6-11(10)9-14(12)2;;/h3-6,12-13H,7-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZIXDPNXFLFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC=CC=C2CN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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